methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that features a variety of functional groups, including a benzofuran moiety, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the pyrrole ring, and finally the esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
Methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which have similar benzofuran structures and are used in medicinal applications.
Pyrrole derivatives: Compounds like indole derivatives, which share the pyrrole ring and are known for their biological activities.
Uniqueness
Methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C30H27NO6 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C30H27NO6/c1-18-16-23-17-22(12-13-24(23)37-18)27(32)25-26(20-8-10-21(11-9-20)30(35)36-2)31(29(34)28(25)33)15-14-19-6-4-3-5-7-19/h3-13,17-18,26,32H,14-16H2,1-2H3/b27-25- |
InChI Key |
VLCPLJQOAREKFD-RFBIWTDZSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)O |
Origin of Product |
United States |
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